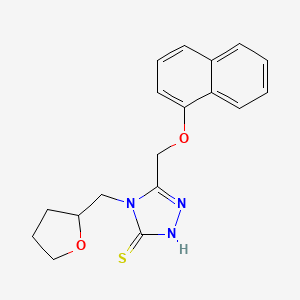
5-((Naphthalen-1-yloxy)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((Naphthalen-1-yloxy)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that features a triazole ring, a naphthalene moiety, and a tetrahydrofuran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Naphthalen-1-yloxy)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Attachment of the Naphthalene Moiety: This step involves the reaction of the triazole intermediate with a naphthalene derivative, often through an etherification reaction.
Incorporation of the Tetrahydrofuran Group: This is usually done via a nucleophilic substitution reaction where the tetrahydrofuran moiety is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazole ring.
Reduction: Reduction reactions can occur at the naphthalene moiety, potentially converting it to a dihydronaphthalene derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydronaphthalene derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions.
Material Science: It can be incorporated into polymers to enhance their properties.
Biology and Medicine
Antimicrobial Agents: Due to its triazole ring, the compound may exhibit antimicrobial properties.
Drug Development: It can serve as a scaffold for the development of new pharmaceuticals.
Industry
Coatings: The compound can be used in the formulation of advanced coatings with specific properties.
Electronics: It may find applications in the development of organic electronic materials.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can form hydrogen bonds with enzymes or receptors, modulating their activity. The naphthalene and tetrahydrofuran groups can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds like fluconazole and itraconazole, which are used as antifungal agents.
Naphthalene Derivatives: Compounds such as naphthalene-1-ylmethyl derivatives used in various chemical applications.
Tetrahydrofuran Derivatives: Compounds like tetrahydrofuran-2-ylmethyl derivatives used in organic synthesis.
Uniqueness
5-((Naphthalen-1-yloxy)methyl)-4-((tetrahydrofuran-2-yl)methyl)-4H-1,2,4-triazole-3-thiol is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of the triazole ring, naphthalene moiety, and tetrahydrofuran group in a single molecule allows for versatile applications across different fields.
Properties
Molecular Formula |
C18H19N3O2S |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
3-(naphthalen-1-yloxymethyl)-4-(oxolan-2-ylmethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C18H19N3O2S/c24-18-20-19-17(21(18)11-14-7-4-10-22-14)12-23-16-9-3-6-13-5-1-2-8-15(13)16/h1-3,5-6,8-9,14H,4,7,10-12H2,(H,20,24) |
InChI Key |
XXBSILOZLRQRML-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C(=NNC2=S)COC3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















